molecular formula C11H19NO4 B1447901 2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid CAS No. 1422344-49-7

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid

Cat. No. B1447901
M. Wt: 229.27 g/mol
InChI Key: NLIHIKJCORNUSV-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It is used to protect the N α-amino group during synthesis, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of compounds with the Boc group can be determined using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can be used to confirm the structure of the compound .


Chemical Reactions Analysis

The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Scientific Research Applications

Synthesis of Novel Peptide Isosteres

One primary application of this compound is in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks serve as crucial intermediates for the combinatorial solid-phase synthesis of novel peptide isosteres. This approach involves a series of facile steps, yielding the desired compounds with high efficiency and demonstrating the compound's utility in peptide mimicry and drug discovery efforts (Groth & Meldal, 2001).

Development of Heterocyclic Amino Acids

The compound has been instrumental in the creation of novel heterocyclic amino acids, such as through the [3+2] cycloaddition, leading to the formation of functionalized 1,3-selenazole derivatives. These efforts exemplify its role in expanding the toolkit of amino acids available for biochemical research and potential therapeutic applications, enhancing our understanding of amino acid functionality and incorporation into peptides (Dzedulionytė et al., 2021).

Synthesis of Complex Molecules

Further applications include its role in the synthesis of complex molecules, such as acetic acid benzothiazolyl thioesters. This demonstrates the compound's versatility in chemical reactions, facilitating the incorporation of diverse side chains and functional groups into novel structures. Such synthetic strategies are vital for the development of new materials, pharmaceuticals, and chemical probes (Wang Yu-huan, 2009).

Advancements in Molecular Imaging

Another significant application is its use as a precursor chelating agent for lanthanide ions, crucial for the development of contrast media in molecular imaging. This highlights its potential in improving the specificity, delivery, and overall effectiveness of imaging agents, thereby advancing diagnostic capabilities and therapeutic monitoring (Li, Winnard, & Bhujwalla, 2009).

Safety And Hazards

Compounds with the Boc group can pose various safety hazards. For example, they may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds .

properties

IUPAC Name

2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,7-12)5-8(13)14/h5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIHIKJCORNUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165497
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-Butoxycarbonyl)-3-methylazetidin-3-yl)acetic acid

CAS RN

1422344-49-7
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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